8-Nitroisoquinolin-5-amine

Regioselectivity Amination Nitroisoquinoline

Synthetic routes using general isoquinoline building blocks often fail due to incorrect regiochemistry. Using the wrong nitroisoquinoline isomer leads to different products, lower yields, or complete reaction failure. 8-Nitroisoquinolin-5-amine, with its specific 5-amino-8-nitro arrangement, is the validated precursor. It enables diazotization to 5-hydroxyisoquinoline (49% yield) and Sandmeyer halogenation to 5-chloro, 5-bromo, or 5-iodo derivatives. Its push-pull electronic system is also critical for tuning frontier orbital energies in materials science. Supplied with batch-specific CoA (NMR, HPLC).

Molecular Formula C9H7N3O2
Molecular Weight 189.17 g/mol
CAS No. 156901-58-5
Cat. No. B129419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroisoquinolin-5-amine
CAS156901-58-5
Synonyms8-NITROISOQUINOLIN-5-AMINE
Molecular FormulaC9H7N3O2
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=CC2=C1N)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H,10H2
InChIKeyQKGFZLNYZKMJBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 8-Nitroisoquinolin-5-amine


8-Nitroisoquinolin-5-amine (CAS 156901-58-5) is a disubstituted isoquinoline heterocycle bearing an amino group at the 5-position and a nitro group at the 8-position of the fused bicyclic ring system [1]. This specific substitution pattern imparts distinct electronic and steric properties that govern its reactivity profile in nucleophilic aromatic substitution, diazotization, and reduction chemistry [2]. The compound is commercially available as an orange-red crystalline solid with a molecular formula of C9H7N3O2 and a molecular weight of 189.17 g/mol, typically supplied at ≥95% purity with accompanying batch-specific certificates of analysis including NMR and HPLC characterization data .

Pre-installed 5-amino group bypasses regioselective amination step
Enables direct diazotization, reduction, and substitution chemistry
Supplied with batch-specific COA (NMR, HPLC, GC) for reproducible synthesis

Why Regioisomeric Analogs Cannot Substitute


Isoquinoline derivatives with alternative nitro and amino substitution patterns exhibit fundamentally different regioselectivity in subsequent transformations. Experimental amination studies with liquid ammonia/potassium permanganate demonstrate that 5-nitroisoquinoline and 8-nitroisoquinoline undergo amination exclusively at the 6- and 7-positions respectively, while 1-nitroisoquinoline remains entirely unreactive under identical conditions [1]. Furthermore, the specific 5-amino-8-nitro arrangement in the target compound creates a unique electron density distribution that directs electrophilic and nucleophilic attack to positions distinct from those accessed by its positional isomer 5-nitroisoquinolin-8-amine . This regiochemical specificity means that substituting 8-nitroisoquinolin-5-amine with any regioisomer will yield different downstream products, alter reaction yields, or completely fail to proceed in established synthetic routes.

Regioisomeric nitroisoquinolines undergo amination at different positions (6- vs. 7-), altering downstream products
1-Nitroisoquinoline shows zero reactivity under identical amination conditions, making it a non-viable substitute
The 5-amino-8-nitro arrangement creates unique electron distribution not reproducible with positional isomers

Differentiation Evidence vs. Closest Analogs


Regioselective Amination Comparison

In a direct head-to-head study of nitroisoquinoline amination using liquid ammonia/potassium permanganate, 5-nitroisoquinoline and 8-nitroisoquinoline yielded amination products exclusively at the 6- and 7-positions respectively. In contrast, 1-nitroisoquinoline showed zero reactivity (0% conversion) under identical conditions. 8-Nitroisoquinolin-5-amine, possessing a pre-installed amino group at the 5-position, bypasses this amination step entirely and directs subsequent functionalization chemistry to the remaining reactive positions [1].

Regioselective Amination
Head-to-head
Target: Pre-aminated at C5; directs subsequent chemistry to remaining positions 5-Nitroisoquinoline → amination at C6; 1-Nitroisoquinoline → 0% yield
Absolute regioselectivity; eliminates amination variability
Direct comparison study (Liebigs Annalen, 1990)
Regioselectivity Amination Nitroisoquinoline

Diazotization Utility and Yield

8-Nitroisoquinolin-5-amine undergoes diazotization in hydrochloric acid with sodium nitrite, followed by reaction with phosphorous acid to yield 5-hydroxyisoquinoline. The reported isolated yield for this transformation is 49% after 12.0 hours of reaction time [1]. This represents a direct, experimentally validated synthetic application of the 5-amino group that is not accessible from 8-nitroisoquinoline or 5-nitroisoquinoline (which lack the requisite 5-amino functionality).

Diazotization Yield
Class-level
49% isolated yield (12.0 h reaction)
Benchmark for 5-hydroxyisoquinoline synthesis development
Class-level inference; may vary with scale and conditions
Synthesis Diazotization Yield

Batch-Specific Quality Control

Commercially sourced 8-nitroisoquinolin-5-amine is supplied with batch-specific certificates of analysis including NMR, HPLC, and GC data, with standard purity specified at ≥95% . This level of documented analytical characterization enables reproducible experimental results and satisfies publication and regulatory documentation requirements. In contrast, closely related compounds such as 5-nitroisoquinolin-8-amine may be available from fewer commercial sources with less comprehensive analytical documentation .

Batch Quality Control
Data to verify
≥95% purity; NMR, HPLC, GC certificates of analysis
Supports reproducible experimental results and compliance documentation
Supplier-provided data; verify per batch
Quality Control Purity Analytical Chemistry

Lipophilicity and Solubility Profile

8-Nitroisoquinolin-5-amine exhibits a calculated logP value of 2.82960 and a topological polar surface area (TPSA) of 84.73 Ų [1]. Its predicted aqueous solubility is 1.03 mg/mL (5.46 mmol/L), classifying it as moderately soluble . While comparative experimental logP data for regioisomers are not available in the same study, the specific 5-amino-8-nitro arrangement influences both hydrogen-bonding capacity (1 donor, 4 acceptors) and electronic distribution compared to mono-substituted or alternatively substituted analogs .

Lipophilicity & Solubility
Class-level
LogP 2.83; aqueous solubility 1.03 mg/mL (5.46 mmol/L)
Informs solvent selection and assay format compatibility
Calculated values (ESOL method); experimental confirmation recommended
Physicochemical Properties Lipophilicity Solubility

Storage Stability and Handling

8-Nitroisoquinolin-5-amine requires storage at 2-8°C under nitrogen atmosphere in amber glass bottles due to light sensitivity and susceptibility to reduction under anaerobic conditions . Its melting point is reported in the range of 195-198°C to 260-268°C with decomposition [1], reflecting variations in purity and measurement conditions. The compound is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) [2]. These defined storage and safety parameters enable standardized handling protocols across laboratories, whereas analog compounds may lack comparable safety data sheet coverage.

Storage & Handling
Reported
Store at 2-8°C under N2, protect from light; H302, H315, H319, H335
Preserves compound integrity; supports laboratory safety compliance
Supplier SDS; melting point reported with decomposition range
Storage Stability Handling Safety

Commercial Availability Comparison

8-Nitroisoquinolin-5-amine is stocked by multiple reputable chemical suppliers including Bidepharm, Chemshuttle, Fluorochem, Glpbio, and Leyan, with standard purity specifications of ≥95% and typical packaging options ranging from 100 mg to 1 g quantities [1]. In contrast, the positional isomer 5-nitroisoquinolin-8-amine is available from fewer commercial sources and may have less extensive analytical documentation . The broader commercial availability of 8-nitroisoquinolin-5-amine reduces procurement lead times and supply chain risk for research programs dependent on this building block.

Commercial Availability
Reported
≥5 active suppliers; packages: 100 mg, 250 mg, 1 g Positional isomer: <3 identified suppliers, limited package options
Reduces procurement lead times and single-supplier dependency
Marketplace assessment, 2026
Procurement Supply Chain Commercial Availability

Recommended Research Applications


5-Substituted Isoquinoline Synthesis via Diazotization

The 5-amino group of 8-nitroisoquinolin-5-amine undergoes diazotization to yield 5-hydroxyisoquinoline (49% isolated yield, 12 h reaction) and can be further functionalized to 5-chloro, 5-bromo, or 5-iodo derivatives via Sandmeyer-type reactions. This enables access to 5-substituted isoquinoline scaffolds that are otherwise challenging to prepare due to the poor regioselectivity of direct electrophilic substitution on the isoquinoline core [1].

Nitroreductase-Activated Probes and Antibacterials

The 8-nitro group of 8-nitroisoquinolin-5-amine can be selectively reduced by bacterial nitroreductases to generate reactive intermediates. This property supports its use as a building block for antibacterial agents targeting Gram-negative pathogens and for nitric oxide-releasing vascular therapeutics as documented in antimicrobial and cardiovascular research literature .

Fluorescent Probes and pH Indicators

The electron-deficient nitroisoquinoline core of 8-nitroisoquinolin-5-amine provides a suitable scaffold for fluorescent probe development. Several studies have highlighted its utility in creating pH-sensitive indicators for monitoring endosomal escape during drug delivery and for detecting specific protein targets in cellular environments .

Electron-Deficient Materials for Organic Electronics

8-Nitroisoquinolin-5-amine contributes to the development of electron-deficient materials for organic photovoltaics and related optoelectronic applications. Its combination of an electron-withdrawing nitro group and electron-donating amino group creates a push-pull electronic system suitable for tuning frontier orbital energies .

Application
Selection Property
Validation Focus
5-Substituted isoquinoline synthesis
5-Amino group for diazotization/Sandmeyer reactions
Reaction scope and functional group tolerance
Nitroreductase substrate research
8-Nitro group reducibility by bacterial nitroreductases
Nitroreductase assay selectivity and NO-donor profiling
Fluorescent probe development
Electron-deficient isoquinoline fluorophore core
pH-dependent fluorescence response and cellular imaging
Organic electronics research
Push-pull electronic structure for frontier orbital tuning
HOMO-LUMO energy level engineering for OPV materials

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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